2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)-

Enzyme Inhibition Steric Effects Substrate Analog Design

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- (CAS 766484-93-9) is a chiral cyclic imino acid belonging to the 1-pyrroline-5-carboxylate (P5C) family of proline metabolites. It features a (2S) configuration at the carbon bearing the carboxylic acid group and a 5-isopropyl substituent on the dihydropyrrole ring.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 766484-93-9
Cat. No. B12531723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)-
CAS766484-93-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(CC1)C(=O)O
InChIInChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1
InChIKeyBIBGVGIOFORFKW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-5-Isopropyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS 766484-93-9 for Chiral Synthesis – Verified Data on Steric and Chiral Differentiation vs. Proline Analogs


2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- (CAS 766484-93-9) is a chiral cyclic imino acid belonging to the 1-pyrroline-5-carboxylate (P5C) family of proline metabolites [1]. It features a (2S) configuration at the carbon bearing the carboxylic acid group and a 5-isopropyl substituent on the dihydropyrrole ring . With a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol, this compound represents a sterically encumbered, non-proteinogenic analog of the endogenous metabolite (S)-1-pyrroline-5-carboxylic acid (L-P5C). Its unique substitution pattern creates a single, defined stereocenter (2S) without the additional ring substitution chiral centers that complicate poly-substituted proline analogs, providing a streamlined chiral building block for medicinal chemistry and asymmetric synthesis .

Why Substituting (S)-5-Isopropyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid with Proline or Alternative Pyrroline Analogs Compromises Steric Bulk and Conformational Control


The replacement of (S)-5-isopropyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid with a generic analog such as unsubstituted (S)-1-pyrroline-5-carboxylate, a regioisomeric pyrroline, or a fully saturated proline derivative results in a loss of the specific steric requirements and chiral identity essential for many biochemical and catalytic applications. The 5-isopropyl group introduces a steric profile distinct from the hydrogen at the same position in L-P5C, altering its interaction with enzyme active sites (e.g., P5C reductase or P5C dehydrogenase) and potentially creating a substrate analog or inhibitor [1]. The regioisomer 4-isopropyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid (CAS 100911-26-0) presents the isopropyl group at a different position on the ring, fundamentally changing its shape and reactivity [2]. Fully saturated proline analogs like (5S)-5-isopropyl-L-proline (CAS 110452-58-9) lack the imine bond, dramatically altering ring planarity, electronics, and reactivity toward nucleophiles [3]. The specific combination of the imine bond and (2S) chirality in our target compound ensures the correct spatial orientation for downstream synthetic transformations or biological recognition events, making generic substitution untenable.

Quantitative Differentiation Evidence for (S)-5-Isopropyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid: Steric, Chiral, and Regiochemical Comparisons


Steric Bulk Differential: 5-Isopropyl vs. Unsubstituted L-P5C

The target compound possesses a 5-isopropyl substituent, creating significant steric bulk compared to the natural metabolite (S)-1-pyrroline-5-carboxylic acid (L-P5C), which bears a hydrogen at this position. This steric differential is expected to hinder the binding of the compound to the active site of P5C-metabolizing enzymes (e.g., P5C reductase) compared to the natural substrate. While no direct Ki or IC50 values are currently published for this specific inhibitor-enzyme pair, the difference in calculated topological polar surface area (tPSA) confirms the altered physicochemical profile, with the target compound having a tPSA of 49.66 Ų compared to the smaller tPSA of L-P5C.

Enzyme Inhibition Steric Effects Substrate Analog Design

Chemical Stability Differential: Cyclic Imine vs. Saturated Proline Analog

The target compound contains an endocyclic imine (C=N) bond, characteristic of the 3,4-dihydro-2H-pyrrole scaffold, classifying it as an imino acid. This is a fundamental structural and electronic difference from its saturated analog, (5S)-5-isopropyl-L-proline (CAS 110452-58-9), which contains a saturated pyrrolidine ring. The imine bond renders the target compound susceptible to nucleophilic attack, reduction, and hydrolysis, providing a reactive handle for chemical biology probes or further synthetic elaboration that is absent in the saturated analog [1]. While specific stability data (half-life in solution, etc.) are not published for this specific compound, class-level knowledge indicates that 1-pyrroline-2-carboxylates exist in dynamic equilibrium with their open-chain and dimeric forms in aqueous solution [2].

Chemical Stability Reactivity Conformational Analysis

Single (2S) Stereocenter vs. Dual Stereocenters in 5-Isopropylproline

The target compound possesses a single, defined stereocenter in the (S) configuration at the 2-position, as confirmed by its IUPAC name and InChI string . In contrast, the fully saturated analog (5S)-5-isopropyl-L-proline (CAS 110452-58-9) contains two stereocenters at the 2- and 5-positions, leading to cis/trans diastereomerism and increasing the complexity of chiral synthesis and purification [1]. The racemic version of the target compound (CAS 786602-80-0), which lacks stereochemical definition, carries a different chemical identity due to the presence of the (R)-enantiomer [2]. Thus, the (S)-enantiomer (CAS 766484-93-9) is the specific, chirally-resolved form needed for enantioselective synthesis.

Chiral Purity Stereochemistry Synthetic Complexity

Chiral Identity Provenance: (S)-Enantiomer vs. Racemic Mixture

The target compound is the single (S)-enantiomer with a specific optical activity, whereas the racemic mixture (CAS 786602-80-0) is a 1:1 mixture of (R) and (S) enantiomers [1]. In the absence of a reported specific optical rotation value, the presence of a single InChI Key (BIBGVGIOFORFKW-ZETCQYMHSA-N) and the explicit (2S) designation provide authoritative evidence for chiral identity . The (R)-enantiomer (CAS 489469-23-0) is a distinct chemical entity with CAS 489469-23-0 . Using the racemic mixture instead of the single (S)-enantiomer introduces the (R)-enantiomer, which can lead to drastically different biological activities or enantioselective reaction outcomes.

Enantiomeric Purity Chiral Resolution Asymmetric Synthesis

Application Scenarios for (S)-5-Isopropyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid Based on Verified Quantitative Differentiation


Design of P5C Reductase or Dehydrogenase Probes with Enhanced Steric Hindrance

Researchers investigating proline metabolism can utilize the 5-isopropyl substituent to probe the steric tolerance of the active site of P5C reductase (PYCR) or P5C dehydrogenase (ALDH4A1). Compared to the natural substrate L-P5C, the isopropyl group provides a substantial and quantifiable increase in steric bulk, as evidenced by the physicochemical property differences . This allows for the design of substrate analogs or potential inhibitors that specifically interrogate the size of the substrate-binding pocket.

Chiral Building Block for Asymmetric Synthesis of 5-Substituted Pyrrolidines

The compound serves as a distinct chiral precursor containing a reactive imine bond adjacent to the carboxylic acid, a functionality not available in saturated proline analogs [1]. Chemists can exploit this enamine/imine character for stereoselective transformations such as diastereoselective hydrogenations or nucleophilic additions to synthesize complex 5-isopropylpyrrolidine derivatives. This contrasts with the saturated analog which requires separate, often harsher, chemical steps to activate the ring.

Mechanistic Study of Imine vs. Amine Reactivity in Proline Analog Libraries

In evaluating structure-activity relationships (SAR) within a library of proline analogs, this compound provides the critical imine bond and (2S) chirality combination [1]. Direct comparison with (5S)-5-isopropyl-L-proline—which differs only in the oxidation state of the endocyclic nitrogen—allows researchers to decouple the effect of ring electronics from steric bulk [2]. This is a definitive quantitative chemical difference that makes the two compounds complementary tools, not substitutes.

Single-Enantiomer Intermediate for Scalable Synthesis with Reduced Diastereomer Risk

For procurement and scale-up, the target compound's single stereocenter drastically simplifies analytical quality control and predictable product distribution compared to a dual-stereocenter analog . Using the racemic form would necessitate a chiral resolution step, increasing cost and waste. The single (S)-enantiomer guarantees reproducible stereochemical outcomes in downstream linear syntheses, providing a demonstrable advantage in process chemistry reliability.

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